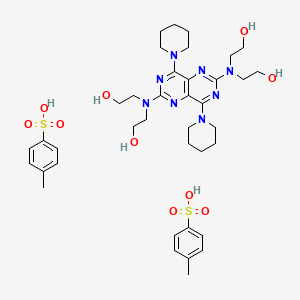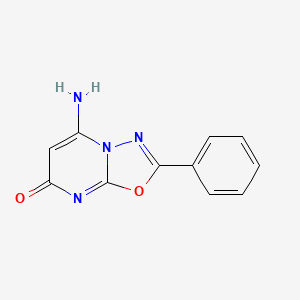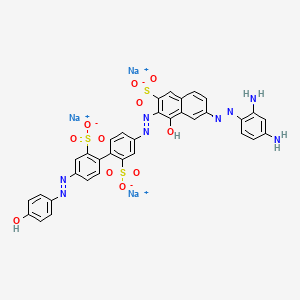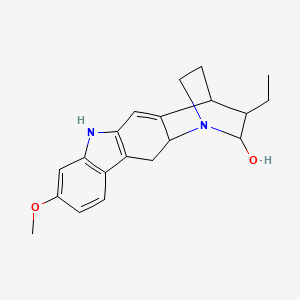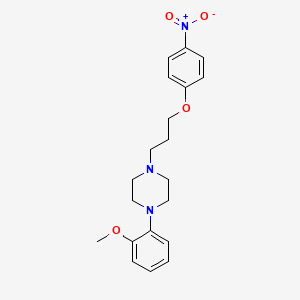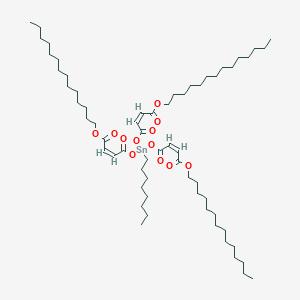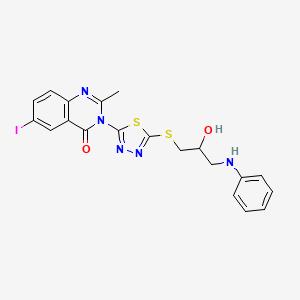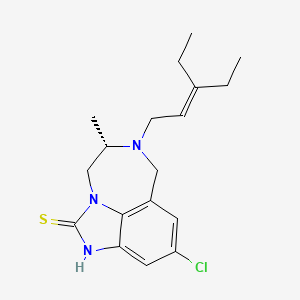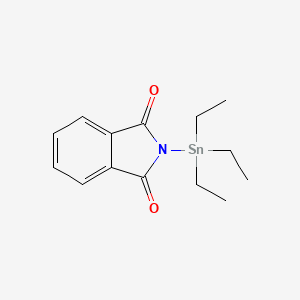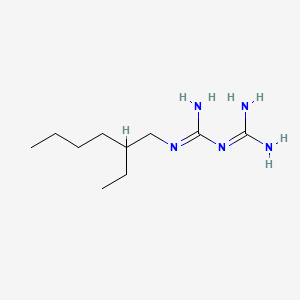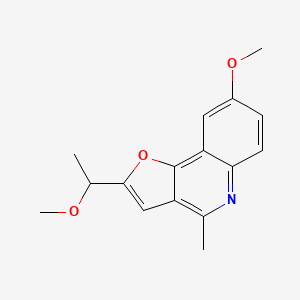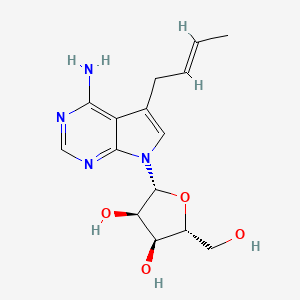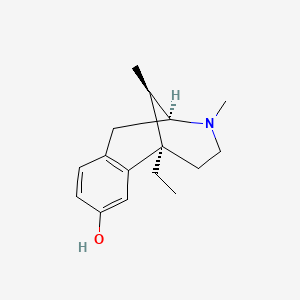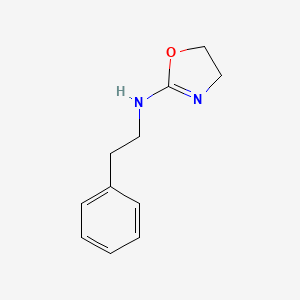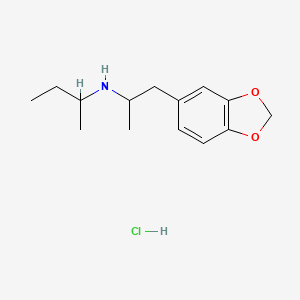
alpha-Methyl-N-(1-methylpropyl)-1,3-benzodioxole-5-ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Methyl-N-(1-methylpropyl)-1,3-benzodioxole-5-ethanamine hydrochloride is a chemical compound that belongs to the class of phenethylamines
Méthodes De Préparation
The synthesis of alpha-Methyl-N-(1-methylpropyl)-1,3-benzodioxole-5-ethanamine hydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzodioxole core, followed by the introduction of the ethanamine side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Alpha-Methyl-N-(1-methylpropyl)-1,3-benzodioxole-5-ethanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzodioxole core or the ethanamine side chain.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic properties, including its effects on neurotransmitter systems and its potential use in treating certain medical conditions. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of alpha-Methyl-N-(1-methylpropyl)-1,3-benzodioxole-5-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain neurotransmitter systems, including the dopamine and serotonin systems. This modulation can lead to changes in cellular signaling and physiological responses, which may underlie its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Alpha-Methyl-N-(1-methylpropyl)-1,3-benzodioxole-5-ethanamine hydrochloride can be compared to other similar compounds, such as N-methylphenethylamine and other phenethylamine derivatives. These compounds share structural similarities but may differ in their specific chemical properties and biological effects. The uniqueness of this compound lies in its specific structural features and the resulting effects on its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
113527-36-9 |
|---|---|
Formule moléculaire |
C14H22ClNO2 |
Poids moléculaire |
271.78 g/mol |
Nom IUPAC |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]butan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-10(2)15-11(3)7-12-5-6-13-14(8-12)17-9-16-13;/h5-6,8,10-11,15H,4,7,9H2,1-3H3;1H |
Clé InChI |
WUYOZJHOHTUCCW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC(C)CC1=CC2=C(C=C1)OCO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


